
2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an aromatic ring would contribute to the compound’s stability and could influence its reactivity. The amine and ester groups could also participate in hydrogen bonding, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, while the ester group could undergo hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .科学的研究の応用
Potential in Tuberculosis Treatment
A study led by Xiaokai Li et al. (2011) highlights the synthesis of CoA adducts of 4-oxo-4-phenylbut-2-enoates as inhibitors of MenB from the M. tuberculosis menaquinone biosynthesis pathway. The research demonstrates the compounds' instability in solution, which subsequently form CoA adducts acting as nanomolar inhibitors of MenB. These adducts interact with the MenB oxyanion hole, a conserved motif in the crotonase superfamily, indicating their potential as foundational elements for developing novel MenB inhibitors. This approach could offer a new strategy for tuberculosis treatment, with one compound showing significant antimicrobial activity against both replicating and nonreplicating M. tuberculosis (Xiaokai Li et al., 2011).
Anticancer Applications
Research conducted by T. S. Basu Baul et al. (2009) explored amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs. The study synthesized and structurally characterized these complexes, demonstrating their cytotoxicity against various human tumor cell lines. The results indicate that some of these compounds are more cytotoxic than conventional drugs like doxorubicin, cisplatin, and others, suggesting their potential as effective anticancer agents (T. S. Basu Baul et al., 2009).
Biochemical and Synthetic Studies
A study by I. Ukrainets et al. (2014) focused on the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, revealing insights into its chemical behavior under various conditions. The research contributes to understanding the compound's reactivity and potential applications in synthetic chemistry (I. Ukrainets et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-3-15(14-9-5-4-6-10-14)19(23)24-12-17(22)21-18-13(2)8-7-11-16(18)20/h4-11,15H,3,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGUEDYAKZPLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611657.png)
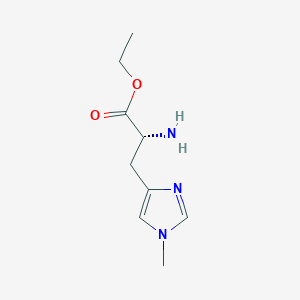
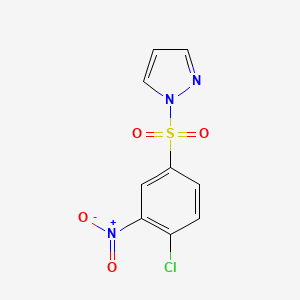

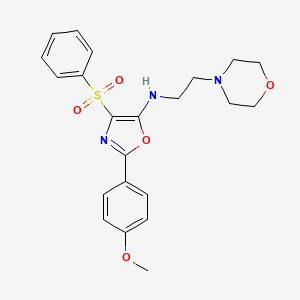
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2611663.png)
![N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2611665.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2611667.png)

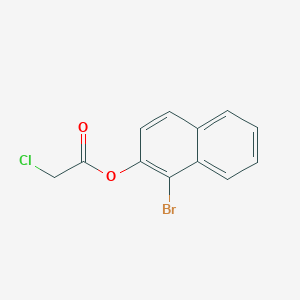
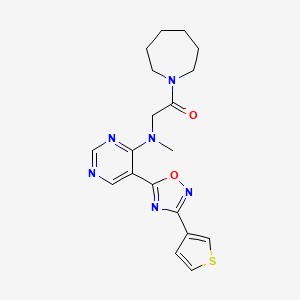
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2611672.png)
![(4-Propylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2611674.png)